molecular formula C16H17N3OS2 B12131154 2-Imino-3-(5-(4-isopropylbenzyl)thiazol-2-yl)thiazolidin-4-one

2-Imino-3-(5-(4-isopropylbenzyl)thiazol-2-yl)thiazolidin-4-one

Cat. No.: B12131154
M. Wt: 331.5 g/mol
InChI Key: VQPBWXAVYPHCKY-UHFFFAOYSA-N
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Description

2-Imino-3-(5-(4-isopropylbenzyl)thiazol-2-yl)thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazole ring and a thiazolidinone moiety, contributes to its potential as a bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-3-(5-(4-isopropylbenzyl)thiazol-2-yl)thiazolidin-4-one typically involves the reaction of 2-chloroacetamido-4-arylthiazoles with potassium thiocyanate in refluxing acetone. This method yields the desired thiazolidinone derivative through a nucleophilic substitution reaction . The reaction conditions are crucial for achieving high yields and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Imino-3-(5-(4-isopropylbenzyl)thiazol-2-yl)thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring allows for substitution reactions, particularly at the nitrogen and sulfur positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated bonds.

    Substitution: Substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Exhibits significant antifungal and antibacterial activities.

    Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Imino-3-(5-(4-isopropylbenzyl)thiazol-2-yl)thiazolidin-4-one involves its interaction with specific molecular targets. The thiazole ring and thiazolidinone moiety enable the compound to bind to enzymes and proteins, inhibiting their activity. This interaction disrupts essential biological pathways, leading to the compound’s bioactive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Imino-3-(5-(4-isopropylbenzyl)thiazol-2-yl)thiazolidin-4-one is unique due to the presence of the isopropylbenzyl group, which enhances its biological activity and specificity. This structural feature distinguishes it from other thiazolidinone derivatives and contributes to its potential as a therapeutic agent.

Properties

Molecular Formula

C16H17N3OS2

Molecular Weight

331.5 g/mol

IUPAC Name

2-imino-3-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H17N3OS2/c1-10(2)12-5-3-11(4-6-12)7-13-8-18-16(22-13)19-14(20)9-21-15(19)17/h3-6,8,10,17H,7,9H2,1-2H3

InChI Key

VQPBWXAVYPHCKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC2=CN=C(S2)N3C(=O)CSC3=N

Origin of Product

United States

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